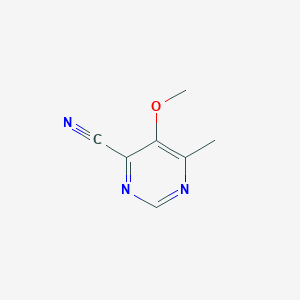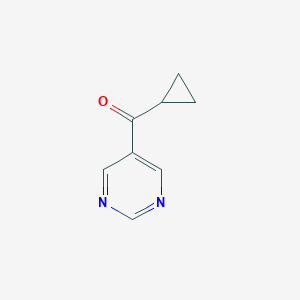![molecular formula C11H8N2O3S B040249 7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid CAS No. 113508-88-6](/img/structure/B40249.png)
7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with methoxy-substituted aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b][1,3]benzothiazole core. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the imidazo[2,1-b][1,3]benzothiazole core can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Eigenschaften
CAS-Nummer |
113508-88-6 |
|---|---|
Molekularformel |
C11H8N2O3S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
KAOSMCALSKMYGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Synonyme |
10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
